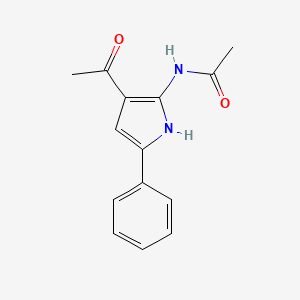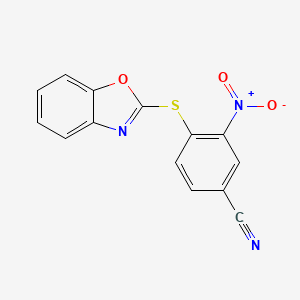![molecular formula C15H15NO3 B5683151 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B5683151.png)
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline, also known as MDMA or ecstasy, is a synthetic psychoactive drug that alters mood and perception. MDMA is a member of the amphetamine family and is classified as a Schedule I controlled substance in the United States. MDMA is a popular recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied for its potential therapeutic applications in treating post-traumatic stress disorder (PTSD) and other psychiatric disorders.
Mécanisme D'action
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a key role in regulating mood, emotion, and cognition. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline also binds to and activates serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors.
Biochemical and Physiological Effects:
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has a number of biochemical and physiological effects, including increased heart rate and blood pressure, elevated body temperature, and dehydration. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline also causes the release of oxytocin, a hormone associated with social bonding and trust. In addition, N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline can cause changes in brain activity, particularly in areas associated with emotion and memory.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has several advantages for use in lab experiments, including its ability to increase social behavior and facilitate social interaction. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has also been used in studies of the neurobiology of addiction and the effects of stress on the brain. However, there are also limitations to the use of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline in lab experiments, including the potential for neurotoxicity and the risk of abuse.
Orientations Futures
There are several future directions for research on N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline, including further studies of its therapeutic potential in treating PTSD and other psychiatric disorders. There is also a need for research on the long-term effects of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline use, particularly in heavy users. In addition, there is growing interest in the development of non-toxic N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline analogues that could be used for therapeutic purposes without the risk of neurotoxicity. Finally, there is a need for research on the potential risks and benefits of using N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline in combination with other psychoactive substances.
Méthodes De Synthèse
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline is synthesized from safrole, a natural compound found in the oils of plants such as sassafras and nutmeg. The synthesis process involves several steps, including isomerization, reduction, and alkylation. The final product is a white crystalline powder that is typically sold in pill form.
Applications De Recherche Scientifique
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has been studied extensively for its potential therapeutic applications in treating PTSD and other psychiatric disorders. Studies have shown that N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline-assisted psychotherapy can significantly reduce symptoms of PTSD and improve overall well-being in patients. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has also been studied for its potential use in treating anxiety, depression, and addiction.
Propriétés
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-17-13-7-11(8-14-15(13)19-10-18-14)9-16-12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMGNBHPBKCNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5683070.png)
![2-({[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}methyl)-5,8-dimethylquinolin-4-ol](/img/structure/B5683071.png)


![N-({5-[(5-cyclopentyl-2-thienyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5683079.png)
![N-ethyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5683085.png)
![2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683086.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5683096.png)
![N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5683102.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5683115.png)
![2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5683122.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5683132.png)
![6-{[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5683141.png)
![3-methyl-6-{5-[1-(4-piperidinyl)-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridazine dihydrochloride](/img/structure/B5683147.png)